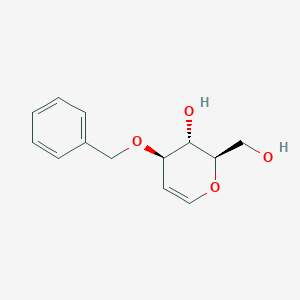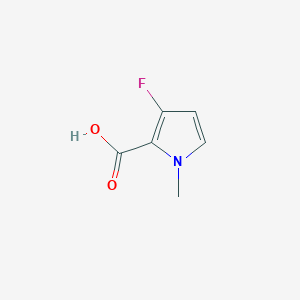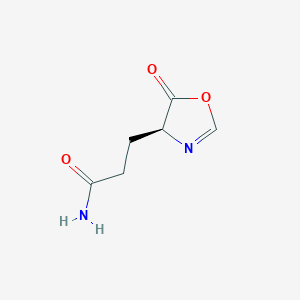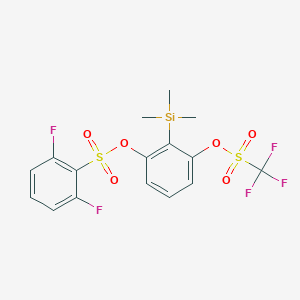
3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” is a complex organic compound that features multiple functional groups, including trifluoromethyl, sulfonyl, trimethylsilyl, and difluorobenzenesulfonate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the trifluoromethylsulfonyl group: This can be achieved by reacting a suitable phenol derivative with trifluoromethanesulfonic anhydride under basic conditions.
Introduction of the trimethylsilyl group: This step involves the silylation of the phenol derivative using trimethylsilyl chloride in the presence of a base such as triethylamine.
Coupling with 2,6-difluorobenzenesulfonate: The final step involves the coupling of the intermediate with 2,6-difluorobenzenesulfonyl chloride under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
“3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and silyl groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation or reduction may lead to different oxidation states of the compound.
科学的研究の応用
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” depends on its specific application. In organic synthesis, it may act as a reagent or intermediate, participating in various chemical reactions. In pharmaceuticals, its mechanism of action would depend on the target molecule and the biological pathway involved.
類似化合物との比較
Similar Compounds
Similar compounds to “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” include:
Trifluoromethanesulfonates: Compounds containing the trifluoromethanesulfonyl group.
Trimethylsilyl Derivatives: Compounds containing the trimethylsilyl group.
Difluorobenzenesulfonates: Compounds containing the difluorobenzenesulfonyl group.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which can impart unique reactivity and properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H15F5O6S2Si |
|---|---|
分子量 |
490.5 g/mol |
IUPAC名 |
[3-(trifluoromethylsulfonyloxy)-2-trimethylsilylphenyl] 2,6-difluorobenzenesulfonate |
InChI |
InChI=1S/C16H15F5O6S2Si/c1-30(2,3)15-12(8-5-9-13(15)27-29(24,25)16(19,20)21)26-28(22,23)14-10(17)6-4-7-11(14)18/h4-9H,1-3H3 |
InChIキー |
GTZCPROTMMEQKE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


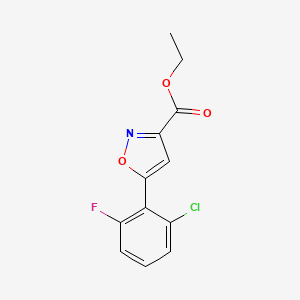
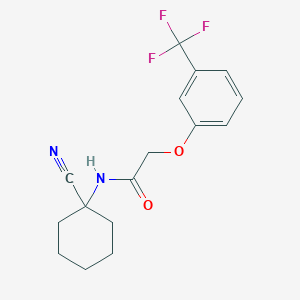
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
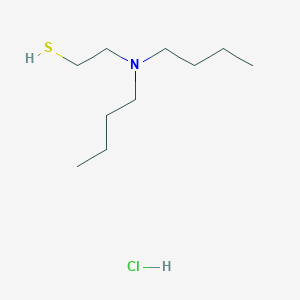
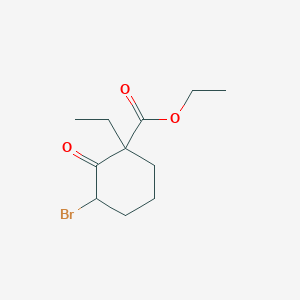
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
